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diphenylacetamide

Cat. No.: B7793720

Get Quote

Executive Summary
In the landscape of chiral chemistry and drug development, (S)-alpha-aminophenylacetanilide

—frequently documented under its IUPAC nomenclature as (2S)-2-amino-N,2-

diphenylacetamide or the common synonym (S)-phenylglycine anilide—serves as a critical

intermediate and chiral auxiliary. This whitepaper provides an in-depth technical analysis of its

molecular formula (

), molecular weight (226.27 g/mol ), and the physicochemical mechanics that govern its
behavior in chromatographic resolution and mass spectrometry.

Structural Identity and Physicochemical Properties
The structural integrity of (S)-alpha-aminophenylacetanilide is defined by its chiral alpha-

carbon, which acts as a bridge between a primary amine, a phenyl ring, and an anilide group.

This specific spatial arrangement is paramount for its utility in asymmetric synthesis and chiral

recognition.
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To ensure clarity across different chemical databases, it is important to note that the racemic

mixture is typically cataloged under CAS 724-91-4[1][2], while specific enantiomers like the

(2R)-form are tracked separately (e.g., CAS 1035968-08-1)[3][4].

Quantitative Data Summary
Property Value

Chemical Name (S)-alpha-aminophenylacetanilide

IUPAC Name (2S)-2-amino-N,2-diphenylacetamide

Common Synonyms (S)-phenylglycine anilide

CAS Registry Number
724-91-4 (Racemate) / 1035968-08-1 (R-

enantiomer)

Molecular Formula

Molecular Weight 226.27 g/mol

Monoisotopic Mass 226.1106 Da

Elemental Composition C: 74.31%, H: 6.24%, N: 12.38%, O: 7.07%

Appearance White to off-white crystalline solid

Data supported by compound specifications from BenchChem and BLD Pharm[1][2].
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Structural composition of (S)-alpha-aminophenylacetanilide.

Mass Spectrometry and Elemental Analysis
Understanding the exact molecular weight and formula is critical for downstream validation.

With a molecular formula of

, the compound has a calculated molecular weight of 226.27 g/mol [1][2].

In highly sensitive analytical environments, researchers must rely on the monoisotopic mass of

226.1106 Da[1]. When subjected to Electrospray Ionization Mass Spectrometry (ESI-MS) in

positive mode, the molecule readily accepts a proton at the primary amine site, yielding a

distinct

precursor ion at m/z 227.1. The elemental composition—Carbon (74.31%), Hydrogen (6.24%),
and Nitrogen (12.38%)—provides a rigid fingerprint for elemental analysis during quality
control[1].

Chiral Recognition and Chromatographic Behavior
The separation of the (S) and (R) enantiomers of alpha-aminophenylacetanilide relies heavily

on the spatial orientation of its functional groups. When introduced to a Chiral Stationary Phase

(CSP), the molecule engages in a competitive chiral recognition mechanism.

Research into the chromatographic resolution of N-protected phenylglycine derivatives

demonstrates a consistent behavioral pattern: the (S)-enantiomers are retained longer on the

column than their (R) counterparts[5][6]. This occurs because the (S)-configuration allows for

optimal alignment of hydrogen bonds (via the amine and anilide groups) and

stacking (via the phenyl rings) with the CSP, creating a more stable transient diastereomeric
complex.
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Chromatographic chiral resolution workflow for phenylglycine derivatives.

Experimental Protocol: Self-Validating Chiral
Resolution and MS Confirmation
To isolate the (S)-enantiomer and verify its identity, laboratories must employ a self-validating

system that couples chromatographic separation with orthogonal mass spectrometry.

Phase 1: System Suitability and Baseline Establishment
Preparation of Racemic Standard: Dissolve 1.0 mg of racemic 2-amino-N,2-

diphenylacetamide in 1.0 mL of a Hexane/Isopropanol (80:20 v/v) mobile phase.

Causality: A non-polar dominant solvent (Hexane) is deliberately chosen to ensure that the

analyte's primary amine and anilide groups remain available for hydrogen bonding with the

CSP. If a highly polar solvent were used, it would solvate these functional groups,

outcompeting the CSP and collapsing the chiral resolution.
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Chromatographic Injection: Inject 10 µL of the standard onto an amylose-based CSP column

(e.g., Chiralpak AD-H) operating at a flow rate of 1.0 mL/min.

Self-Validation Check (SST): Calculate the resolution (

) between the two eluted peaks. Proceed to Phase 2 only if

.

Causality: An

acts as an internal validation gate, proving that the column is actively discriminating the
spatial arrangement of the alpha-carbon and hasn't degraded.

Phase 2: Enantiomeric Identification and Orthogonal
Validation

Elution Observation: Monitor the UV absorbance at 254 nm. Based on established

mechanics for phenylglycine derivatives, the (R)-enantiomer will elute first, while the target

(S)-enantiomer is retained longer[5][6].

Orthogonal MS Validation: Route the post-column eluent directly into an ESI-MS operating in

positive ion mode.

Data Confirmation: Verify that both the early-eluting peak and the late-eluting peak yield a

base peak of m/z 227.1 (

).

Causality: This step self-validates the assay by proving that the two separated peaks are

true enantiomers sharing the exact

formula and 226.27 g/mol molecular weight, definitively ruling out the presence of
structurally distinct impurities[1][2].

Conclusion
The precise molecular characterization of (S)-alpha-aminophenylacetanilide (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.researchgate.net/publication/370938397_Amino_Acids
https://www.researchgate.net/publication/370938397_Amino_Acids
https://www.benchchem.com/product/b3060947
https://www.bldpharm.com/products/724-91-4.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7793720?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


, MW: 226.27 g/mol ) is foundational for its application in advanced organic synthesis. By
understanding the causality behind its physicochemical interactions—specifically how its
functional groups dictate chiral recognition—researchers can design robust, self-validating
protocols that ensure high enantiomeric purity and analytical confidence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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